molecular formula C11H15ClO2 B2689572 5-Chloroadamantane-2-carboxylic acid CAS No. 63284-95-7

5-Chloroadamantane-2-carboxylic acid

Cat. No. B2689572
CAS RN: 63284-95-7
M. Wt: 214.69
InChI Key: TWZOJSZNFGTGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroadamantane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group . Its IUPAC name is (1R,3S,5s,7s)-5-chloroadamantane-2-carboxylic acid . The compound has a molecular weight of 214.69 .


Synthesis Analysis

The synthesis of similar compounds, such as 5,7-Dichloroadamantan-2-one, involves the reaction of adamantane-2-carboxylc acid with excess chlorine in the presence of aluminum chloride on heating . This process yields 5,7-dichloroadamantane-2-carboxylic acid, which is then subjected to consecutive Curtius reaction, deamination, and oxidation to obtain 5,7-dichloroadamantan-2-one .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl of the carboxyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, such as 5-Chloroadamantane-2-carboxylic acid, can undergo reactions in which the hydroxyl group is replaced by another nucleophilic group . These reactions are important for preparing functional derivatives of carboxylic acids .


Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Chloroadamantane-2-carboxylic acid, are known for their ability to form hydrogen bonds, which contribute to their relatively high boiling points . The presence of a carboxyl group also influences the compound’s reactivity .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

5-Chloroadamantane-2-carboxylic acid can be used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Development of Novel Methods for Preparation The compound plays a crucial role in the development of novel methods for the preparation of adamantane derivatives . This includes the synthesis of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Quantum-Chemical Calculations

5-Chloroadamantane-2-carboxylic acid is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Dichloroadamantan-2-one

The compound is used in the synthesis of 5,7-dichloroadamantan-2-one . This is a key substrate for the synthesis of new compounds and materials with a combination of practically important properties .

Preparation of Biologically Active Compounds

5-Chloroadamantane-2-carboxylic acid is used in the preparation of biologically active compounds . These compounds have various properties such as antiviral, antidiabetic, and others .

Systems for Chemiluminescence Diagnostics

The compound is used in the synthesis of spiro [adamantane-2,3′- [1,2]dioxetanes], which are used as chemiluminescent molecular probes for diagnostics and imaging . These play a significant role in the development of therapeutic agents and new medicines .

7. Synthesis of New Materials Based on Natural and Synthetic Nanodiamonds 5-Chloroadamantane-2-carboxylic acid is used in the synthesis of new materials based on natural and synthetic nanodiamonds . These materials are used for both scientific and practical purposes .

Future Directions

While specific future directions for 5-Chloroadamantane-2-carboxylic acid were not found in the search results, research in the field of adamantane chemistry, particularly involving double-bonded adamantane derivatives, is promising . These compounds’ high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

5-chloroadamantane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOJSZNFGTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroadamantane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.